SB 218078 - 135897-06-2

SB 218078

Catalog Number: EVT-282038
CAS Number: 135897-06-2
Molecular Formula: C24H15N3O3
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SB 218078 is a potent and selective indolocarbazole inhibitor of checkpoint kinase 1 (Chk1) kinase activity. [] This compound is widely employed in scientific research to investigate the role of Chk1 in various cellular processes, particularly the G2 checkpoint control. [] SB 218078 functions by competing with ATP for binding to the Chk1 kinase domain, thereby hindering its activity. [] This inhibitory effect allows researchers to study the downstream consequences of Chk1 inhibition in various biological systems.

Future Directions
  • Developing More Selective Chk1 Inhibitors: While SB 218078 is a potent Chk1 inhibitor, designing even more selective inhibitors with reduced off-target effects is an active area of research. [] This would further enhance its utility in studying Chk1 function and potentially lead to safer and more effective therapeutics.

Staurosporine

Relevance: Staurosporine serves as a structural basis for developing more selective Chk1 inhibitors like SB-218078 [, ]. Despite its potent kinase inhibitory activity, staurosporine's lack of selectivity limits its clinical application. SB-218078, derived from the staurosporine scaffold, exhibits improved selectivity for Chk1 over other kinases, including cyclin-dependent kinases [, ]. This selectivity makes SB-218078 a more promising candidate for targeted cancer therapy.

UCN-01 (7-Hydroxystaurosporine)

Compound Description: UCN-01 is a staurosporine analog that demonstrates potent inhibitory activity against Chk1 [, ]. It is currently undergoing clinical trials as a potential anticancer agent.

Gö6976

Relevance: Like SB-218078, Gö6976 demonstrates preferential inhibition of the EGFR T790M mutant over wild-type EGFR, suggesting its potential as a starting point for developing mutant-selective EGFR inhibitors []. The structural similarities between Gö6976 and SB-218078 highlight the potential of staurosporine analogs for developing selective kinase inhibitors.

K252a

Relevance: K252a shares structural similarities with SB-218078 and exhibits a comparable ability to inhibit EGFR T790M over wild-type EGFR []. This observation, alongside Gö6976, reinforces the value of the staurosporine scaffold for designing kinase inhibitors with enhanced selectivity.

AFN941

Compound Description: AFN941 represents a staurosporine-derived compound identified in a study focusing on identifying wild-type sparing inhibitors of EGFR T790M [].

Relevance: The study highlights AFN941, along with SB-218078 and other staurosporine analogs, as compounds demonstrating preferential inhibition of EGFR T790M over the wild-type kinase []. This finding reinforces the significance of the staurosporine scaffold in developing selective kinase inhibitors.

PD 407824

Relevance: Both PD 407824 and SB-218078 are recognized as commercially available Chk1 inhibitors []. Notably, PD 407824 exhibited a greater sensitizing effect in combination with AraC, surpassing the impact observed with SB-218078 in specific cell lines []. This difference in efficacy suggests that while both compounds target Chk1, they may have distinct pharmacological profiles and potential off-target effects.

17-(Dimethylaminoethylamino)-17-Demethoxygeldanamycin (DMAG)

Relevance: While not a direct structural analog of SB-218078, DMAG impacts the same pathway by downregulating CHK1, a known HSP90 client protein []. Similar to the effects observed with SB-218078, DMAG administration, when combined with doxorubicin, forced cells into premature mitosis followed by apoptosis []. This observation suggests that targeting HSP90, and subsequently Chk1, could be a viable alternative strategy to direct Chk1 inhibition for enhancing the efficacy of DNA-damaging agents.

Overview

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione is a complex organic compound characterized by its unique multi-cyclic structure and various functional groups. The compound's IUPAC name reflects its intricate arrangement of atoms and bonds, indicating the presence of multiple rings and nitrogen atoms within its framework. This compound is part of a broader class of tricyclic and tetracyclic compounds that exhibit significant biological activity.

Source

The compound has been referenced in various scientific literature and patents related to bioactive compounds and potential therapeutic applications. Notably, it has been discussed in the context of its synthesis and biological properties in patents concerning novel therapeutic agents targeting specific biological pathways .

Classification

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione can be classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms in its structure. Its classification also extends to polycyclic compounds due to the multiple interconnected rings.

Synthesis Analysis

Methods

The synthesis of 28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione typically involves multi-step synthetic pathways that may include:

  1. Formation of Intermediate Compounds: Initial steps often involve the creation of simpler intermediates that serve as building blocks for the final compound.
  2. Cyclization Reactions: Key cyclization reactions are employed to form the complex ring structure characteristic of this compound.
  3. Functional Group Modifications: Subsequent reactions modify functional groups to achieve the desired chemical properties.

Technical details regarding specific reagents and conditions used in these synthesis steps are often proprietary or described in patent literature .

Molecular Structure Analysis

Structure

The molecular structure of 28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione features:

  • Multiple Cyclic Rings: The compound contains several interconnected rings that contribute to its stability and reactivity.
  • Heteroatoms: The presence of nitrogen and oxygen atoms plays a crucial role in its chemical behavior and potential biological activity.

Data

The molecular formula is C32H31N3O5C_{32}H_{31}N_3O_5, with a molecular weight of approximately 537 g/mol . The structural complexity suggests significant steric interactions that may influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions

The compound is expected to participate in various chemical reactions typical for polycyclic heterocycles:

  1. Electrophilic Substitution: Due to the presence of electron-rich aromatic systems.
  2. Nucleophilic Attack: Possible at carbonyl groups or other electrophilic centers.
  3. Cycloaddition Reactions: Particularly relevant given its structure which may facilitate Diels-Alder type reactions with suitable dienophiles.

Technical details about specific reaction conditions and yields are often documented in experimental studies or patent applications .

Mechanism of Action

Process

The mechanism of action for 28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione likely involves:

  1. Binding to Biological Targets: Interaction with specific receptors or enzymes within biological pathways.
  2. Induction of Biological Responses: Activation or inhibition of signaling pathways leading to therapeutic effects.

Data supporting these mechanisms can be derived from pharmacological studies evaluating the compound's efficacy against specific diseases .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Melting Point: Specific melting points can vary based on purity and synthesis method.
  • Solubility: Solubility characteristics in various solvents are critical for formulation development.

Chemical Properties

Chemical properties encompass:

  • Stability: Stability under different environmental conditions (light sensitivity or moisture).
  • Reactivity: Reactivity towards nucleophiles or electrophiles based on functional groups present.

Relevant data can be found in experimental reports or material safety data sheets associated with similar compounds .

Applications

Scientific Uses

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.02025]octacosa-1,nonaene-3,nonaene-dione has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a lead compound for drug discovery targeting specific diseases.
  2. Chemical Biology: Utilized in studies exploring biochemical pathways or cellular mechanisms.
  3. Material Science: Potential use in developing advanced materials due to its unique structural properties.

Research continues to explore these applications as new synthetic methods and biological evaluations emerge .

Properties

CAS Number

135897-06-2

Product Name

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione

IUPAC Name

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione

Molecular Formula

C24H15N3O3

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29)

InChI Key

OTPNDVKVEAIXTI-UHFFFAOYSA-N

SMILES

C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O

Solubility

Soluble in DMSO, not in water

Synonyms

SB218078; SB218078; SB218078.

Canonical SMILES

C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O

Isomeric SMILES

C1C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N([C@@H]1O2)C7=C53)C(=O)NC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.